![molecular formula C18H18N2O3S B269571 6-{[4-(2-Methyl-1,3-thiazol-4-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B269571.png)
6-{[4-(2-Methyl-1,3-thiazol-4-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[4-(2-Methyl-1,3-thiazol-4-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTCCA and is known for its unique structure and properties.
Wirkmechanismus
The exact mechanism of action of MTCCA is not fully understood. However, studies have suggested that MTCCA may exert its antitumor effects by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, MTCCA may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MTCCA has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that MTCCA can inhibit the activity of certain enzymes involved in cell growth and proliferation, as well as induce apoptosis in cancer cells. Additionally, MTCCA has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MTCCA in lab experiments is its unique structure and properties, which make it a promising candidate for further study in various fields. However, one limitation of using MTCCA is its complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the study of MTCCA. One area of interest is in the development of more efficient synthesis methods for MTCCA, which would make it more accessible for further study. Additionally, further research is needed to fully understand the mechanism of action of MTCCA and its potential applications in various fields, including medicinal chemistry, anti-inflammatory therapy, and more. Finally, studies are needed to evaluate the safety and efficacy of MTCCA for use in humans.
Synthesemethoden
MTCCA can be synthesized through a multi-step process involving several chemical reactions. The first step involves the synthesis of 2-methyl-1,3-thiazol-4-ylamine, which is then reacted with 4-nitrobenzoyl chloride to form 4-(2-methyl-1,3-thiazol-4-yl)anilino]-4-nitrobenzoic acid. This compound is then reduced to form 4-(2-methyl-1,3-thiazol-4-yl)anilino]-4-aminobenzoic acid, which is then reacted with cyclohexene-1-carboxylic acid to form MTCCA.
Wissenschaftliche Forschungsanwendungen
MTCCA has potential applications in various fields of scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where MTCCA has been studied for its potential as an antitumor agent. Studies have shown that MTCCA has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MTCCA has been studied for its potential as an anti-inflammatory agent.
Eigenschaften
Produktname |
6-{[4-(2-Methyl-1,3-thiazol-4-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid |
---|---|
Molekularformel |
C18H18N2O3S |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
6-[[4-(2-methyl-1,3-thiazol-4-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C18H18N2O3S/c1-11-19-16(10-24-11)12-6-8-13(9-7-12)20-17(21)14-4-2-3-5-15(14)18(22)23/h2-3,6-10,14-15H,4-5H2,1H3,(H,20,21)(H,22,23) |
InChI-Schlüssel |
PYYXNAANQQHGKL-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O |
Kanonische SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.